![molecular formula C21H25N3O5S B2688199 N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide CAS No. 1091428-42-0](/img/structure/B2688199.png)
N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, and the conditions under which the synthesis is carried out .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting structural features .Chemical Reactions Analysis
This would involve a discussion of the types of chemical reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
- The compound has been studied for its antibacterial properties. Researchers synthesized the 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate complex through an ion-associate reaction. This green chemistry approach yielded a solid complex, which was characterized using infrared spectra, NMR, elemental analysis, and mass spectrometry .
- A related compound, N-(4-[3-(4-nitrophenyl)prop-2-enoyl]phenyl)benzenesulfonamide, containing sulfonamide and chalcone moieties, demonstrated significant cytotoxicity against human liver cancer (HEPG2) cells. Its potency surpassed that of the precursor, 4-acetyl-N-(p-tolyl)benzenesulfonamide, and the reference drug doxorubicin .
- Researchers have designed novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Antibacterial Activity
Cytotoxicity and Cancer Research
Design of Novel Compounds
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which this compound may be related to, have been found to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
It’s known that many indole derivatives affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Indole derivatives have been found to have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
properties
IUPAC Name |
N-[2-[(4-acetylphenyl)sulfonylamino]ethyl]-4-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-14(2)20(26)24-18-8-4-17(5-9-18)21(27)22-12-13-23-30(28,29)19-10-6-16(7-11-19)15(3)25/h4-11,14,23H,12-13H2,1-3H3,(H,22,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKOHTQSLDYWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide |
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